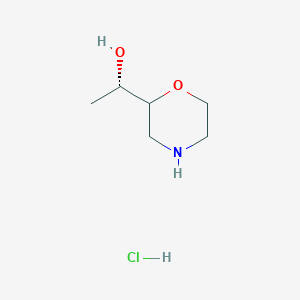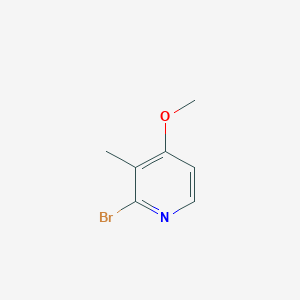![molecular formula C22H18F3N3O2 B2707923 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime CAS No. 477888-91-8](/img/structure/B2707923.png)
2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which contains two nitrogen atoms . The presence of the trifluoromethyl group and the benzyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the benzyl group attached at the 4-position of the quinazolinone via an ether linkage . The benzyl group would also bear a trifluoromethyl substituent .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For instance, the ether linkage could be cleaved under acidic conditions. The trifluoromethyl group could also potentially participate in certain reactions, although it’s generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinones are synthesized through various chemical processes, including cyclization catalyzed by acids and oxidative dehydrogenation mediated by hypervalent iodine compounds. These methods highlight the versatility and adaptability of quinazolinone synthesis, making it suitable for generating a wide array of derivatives with potential applications in medicinal chemistry and materials science (Cheng et al., 2013).
Biological Activities
Quinazolinone derivatives exhibit a spectrum of biological activities, including antimicrobial, cytotoxic, and antioxidant properties. Their antimicrobial efficacy has been demonstrated against various bacteria and fungi, suggesting their potential as novel therapeutic agents for infectious diseases (Gupta et al., 2008). Furthermore, certain quinazolinone derivatives have shown promising cytotoxic activities against cancer cell lines, indicating their potential application in cancer treatment (Taherian et al., 2019). Antioxidant properties of quinazolinone derivatives have also been explored, offering opportunities for their use in preventing oxidative stress-related diseases (Jatmika et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds with a trifluoromethyl group have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Mode of Action
The exact mode of action of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Compounds with similar structures have shown a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
The specific biochemical pathways affected by N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds have been found to prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .
Result of Action
The molecular and cellular effects of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds have been found to eradicate preformed biofilms effectively .
properties
IUPAC Name |
(NZ)-N-[2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-6,7-dihydro-5H-quinazolin-8-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)17-8-4-14(5-9-17)13-30-18-10-6-15(7-11-18)21-26-12-16-2-1-3-19(28-29)20(16)27-21/h4-12,29H,1-3,13H2/b28-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVOAVBPYQIIX-USHMODERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=NO)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2/C(=N\O)/C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)

![4-Cyclobutyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2707846.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)
![N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2707857.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2707860.png)
